molecular formula C11H9N3O4 B14082450 Methyl 2-(4-nitropyrazol-1-yl)benzoate

Methyl 2-(4-nitropyrazol-1-yl)benzoate

Cat. No.: B14082450
M. Wt: 247.21 g/mol
InChI Key: IGYTWVRFPFMXHV-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitropyrazol-1-yl)benzoate is a chemical compound with the molecular formula C11H9N3O4 It is a derivative of benzoic acid and features a nitropyrazole group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-nitropyrazol-1-yl)benzoate typically involves the esterification of 2-(4-nitropyrazol-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitropyrazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-(4-aminopyrazol-1-yl)benzoic acid.

    Reduction: 2-(4-nitropyrazol-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-nitropyrazol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitropyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminopyrazol-1-yl)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(4-chloropyrazol-1-yl)benzoate: Similar structure but with a chloro group instead of a nitro group.

    Methyl 2-(4-methylpyrazol-1-yl)benzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Methyl 2-(4-nitropyrazol-1-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

methyl 2-(4-nitropyrazol-1-yl)benzoate

InChI

InChI=1S/C11H9N3O4/c1-18-11(15)9-4-2-3-5-10(9)13-7-8(6-12-13)14(16)17/h2-7H,1H3

InChI Key

IGYTWVRFPFMXHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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